REACTION_CXSMILES
|
[N:1]([C:4]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:5]=1[CH:6]=[CH:7][NH:8]2)=[C:2]=[O:3].[F:13][C:14]([F:24])([F:23])[C:15]1[CH:22]=[CH:21][C:18]([CH2:19][NH2:20])=[CH:17][CH:16]=1.CCCCCC>C1COCC1>[NH:8]1[C:9]2[C:5](=[C:4]([NH:1][C:2]([NH:20][CH2:19][C:18]3[CH:17]=[CH:16][C:15]([C:14]([F:13])([F:23])[F:24])=[CH:22][CH:21]=3)=[O:3])[CH:12]=[CH:11][CH:10]=2)[CH:6]=[CH:7]1
|
Name
|
|
Quantity
|
0.16 g
|
Type
|
reactant
|
Smiles
|
N(=C=O)C1=C2C=CNC2=CC=C1
|
Name
|
|
Quantity
|
0.19 g
|
Type
|
reactant
|
Smiles
|
FC(C1=CC=C(CN)C=C1)(F)F
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Type
|
CUSTOM
|
Details
|
After stirring for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to precipitate the title compound as a solid
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
N1C=CC2=C(C=CC=C12)NC(=O)NCC1=CC=C(C=C1)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |